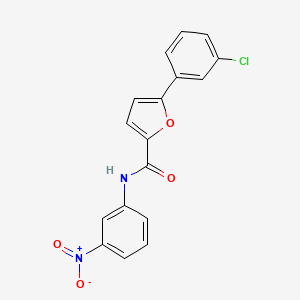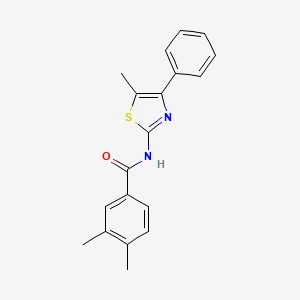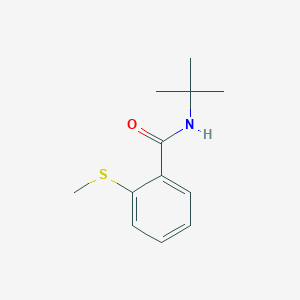![molecular formula C12H13F6N3O B5820614 N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B5820614.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea (also known as TFMPU) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMPU is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In
Mecanismo De Acción
TFMPU inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to substrates, thereby inhibiting kinase activity. TFMPU has been shown to be highly selective for protein kinases, with minimal off-target effects.
Biochemical and Physiological Effects:
TFMPU has been shown to have several biochemical and physiological effects. Inhibition of protein kinases by TFMPU has been shown to induce cell cycle arrest and apoptosis in cancer cells. TFMPU has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, TFMPU has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPU has several advantages for lab experiments. It is a highly selective inhibitor of protein kinases, making it a useful tool for studying kinase signaling pathways. TFMPU is also stable and easy to handle, making it a convenient reagent for lab experiments. However, TFMPU has some limitations. It is relatively expensive compared to other kinase inhibitors, and its effects on kinase activity can be affected by the presence of other compounds in the cellular environment.
Direcciones Futuras
TFMPU has several potential future directions for scientific research. One direction is the development of TFMPU-based therapies for cancer, inflammation, and neurological disorders. Another direction is the use of TFMPU as a tool to study kinase signaling pathways in various cellular processes. Additionally, the development of more potent and selective TFMPU analogs could improve its efficacy and reduce its off-target effects. Overall, TFMPU has the potential to make significant contributions to the field of biomedical research.
Métodos De Síntesis
TFMPU can be synthesized through a multistep process that involves the reaction of 3-pyridinemethanol with 1,1-bis(trifluoromethyl)propylamine in the presence of a catalyst. The resulting intermediate is then treated with urea to yield TFMPU. This synthesis method has been optimized to yield high purity TFMPU with a high yield.
Aplicaciones Científicas De Investigación
TFMPU has been extensively used in scientific research due to its ability to act as a potent inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant protein kinase activity has been linked to several diseases, including cancer, inflammation, and neurological disorders. TFMPU has been shown to inhibit the activity of several protein kinases, including Aurora A, Aurora B, and CDK1, making it a promising candidate for the development of targeted therapies for these diseases.
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F6N3O/c1-2-10(11(13,14)15,12(16,17)18)21-9(22)20-7-8-4-3-5-19-6-8/h3-6H,2,7H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZNNBNITXLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)


![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)
![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)


![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)

![1-(3-methylphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5820610.png)